molecular formula C11H11FO2 B1337521 6-Fluoro-2,2-dimethylchroman-4-one CAS No. 105799-73-3

6-Fluoro-2,2-dimethylchroman-4-one

Cat. No.: B1337521
CAS No.: 105799-73-3
M. Wt: 194.2 g/mol
InChI Key: MPJMDEXLUJRBBJ-UHFFFAOYSA-N
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Description

6-Fluoro-2,2-dimethylchroman-4-one is a chemical compound that belongs to the class of chromanonesThis compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Mechanism of Action

Target of Action

Chromanone compounds, which are structurally similar, have been found to exhibit a wide range of pharmacological activities

Mode of Action

Chromanone analogs have been shown to display antiparasitic activity by targeting pteridine reductase-1 . More research is required to elucidate the specific interactions of 6-Fluoro-2,2-dimethyl-4-chromanone with its targets.

Biochemical Pathways

Chromanone analogs have been associated with diverse biological activities, suggesting that they may interact with multiple pathways

Result of Action

Given the diverse biological activities associated with chromanone analogs , it is likely that this compound may have multiple effects at the molecular and cellular levels

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Fluoro-2,2-dimethyl-4-chromanone are not well-studied. It is known that the fluorine group enhances the lipophilicity of 6-Fluoro-2,2-dimethyl-4-chromanone, and also favors further functionalization via nucleophilic aromatic substitution .

Molecular Mechanism

The molecular mechanism of action of 6-Fluoro-2,2-dimethyl-4-chromanone is not well understood. It is known that the compound can be fully aromatized in an oxidation reaction catalyzed by iodine, to expand its application to Dye-Sensitized Solar Cells (DSSCs)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,2-dimethylchroman-4-one typically involves the use of fluorinated building blocks and chromanone derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,2-dimethylchroman-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be fully aromatized in an oxidation reaction catalyzed by iodine.

    Reduction: Reduction reactions can modify the ketone group to form alcohols.

    Substitution: The fluorine group enhances the lipophilicity of the compound and favors further functionalization via nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Iodine is commonly used as a catalyst for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols are often used in substitution reactions.

Major Products Formed

    Oxidation: Aromatized chromanone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted chromanone derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2,2-dimethylchroman-4-one is a versatile compound with numerous scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes related to aging diseases.

    Medicine: Explored for its therapeutic potential in drug synthesis and development.

    Industry: Utilized in the development of catalysts and in dye-sensitized solar cells (DSSCs).

Properties

IUPAC Name

6-fluoro-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJMDEXLUJRBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453826
Record name 6-FLUORO-2,2-DIMETHYL-4-CHROMANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105799-73-3
Record name 6-FLUORO-2,2-DIMETHYL-4-CHROMANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 500 mL round-bottomed flask was added 1-(5-fluoro-2-hydroxyphenyl)ethanone (20.0 g, 130 mmol, Aldrich Chemical), propan-2-one (19.0 mL, 260 mmol), and pyrrolidine (21.5 mL, 260 mmol) in methanol (150 mL) to give a orange solution. The reaction mixture was stirred at ambient temperature for 48 h. The reaction mixture was poured into EtOAc (200 mL) and washed with 1N HCl (50 mL), saturated NaHCO3 (50 mL), and brine (50 mL). The organic portion was dried (Na2SO4), filtered, and concentrated to provide an orange residue which was purified by silica gel chromatography (gradient elution, 0-20% EtOAc/hexanes) to provide the title compound (14.2 g, 73.1 mmol, 56%) as a white solid. MS (DCI/NH3) m/z 208 (M+NH4)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
56%

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